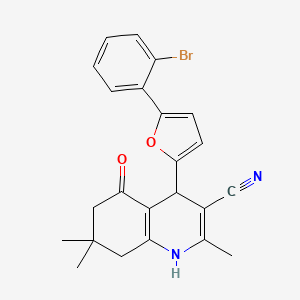

4-(5-(2-Bromophenyl)furan-2-yl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile

Description

This compound belongs to the polyhydroquinoline family, characterized by a hexahydroquinoline core substituted with a 2-bromophenyl-furan moiety, three methyl groups at positions 2,7,7, and a carbonitrile group at position 2. Safety protocols for handling emphasize avoiding heat and ignition sources (P210) and keeping it away from children (P102) .

Properties

CAS No. |

853313-65-2 |

|---|---|

Molecular Formula |

C23H21BrN2O2 |

Molecular Weight |

437.3 g/mol |

IUPAC Name |

4-[5-(2-bromophenyl)furan-2-yl]-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carbonitrile |

InChI |

InChI=1S/C23H21BrN2O2/c1-13-15(12-25)21(22-17(26-13)10-23(2,3)11-18(22)27)20-9-8-19(28-20)14-6-4-5-7-16(14)24/h4-9,21,26H,10-11H2,1-3H3 |

InChI Key |

FVVSXIPTEJDHKB-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(C2=C(N1)CC(CC2=O)(C)C)C3=CC=C(O3)C4=CC=CC=C4Br)C#N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-(2-Bromophenyl)furan-2-yl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile typically involves multi-step organic reactions. One common method involves the initial formation of the furan ring, followed by the introduction of the bromophenyl group through a bromination reaction. The hexahydroquinoline core is then constructed via a cyclization reaction, and the final product is obtained through nitrile formation.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

4-(5-(2-Bromophenyl)furan-2-yl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to convert certain functional groups into more reactive forms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted furan derivatives.

Scientific Research Applications

4-(5-(2-Bromophenyl)furan-2-yl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile has several scientific research applications:

Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific biological pathways.

Organic Synthesis: It can be used as an intermediate in the synthesis of more complex organic molecules.

Materials Science: The compound’s properties may be exploited in the development of new materials with specific electronic or optical characteristics.

Mechanism of Action

The mechanism of action of 4-(5-(2-Bromophenyl)furan-2-yl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to specific biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared to analogs with variations in aryl substituents, functional groups, and pharmacological profiles. Key differences are summarized below:

Table 1: Structural and Functional Comparison

Pharmacological Activity

- Antimicrobial Activity: The 2-chlorophenyl analog (carboxylic acid ethyl ester) demonstrated significant activity against Pseudomonas aeruginosa (ATCC 27853), with MIC values indicating dose-dependent inhibition . Its thrombolytic and anticoagulant activities were also notable, surpassing some marketed drugs in vitro .

- Target Compound: No direct pharmacological data are available, but its bromine and furan groups may enhance membrane permeability compared to chlorine-substituted analogs .

Structural and Electronic Differences

- Functional Groups : The carbonitrile group (target compound and ) is electron-withdrawing, which may reduce metabolic degradation compared to ester-containing analogs (e.g., ).

Biological Activity

The compound 4-(5-(2-bromophenyl)furan-2-yl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile (CAS Number: 853313-84-5) is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews its biological properties, including its pharmacological effects and mechanisms of action based on available research data.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 484.4 g/mol. The presence of a bromophenyl group and a furan moiety suggests potential interactions with biological targets relevant in medicinal chemistry.

| Property | Value |

|---|---|

| Molecular Formula | C25H26BrNO4 |

| Molecular Weight | 484.4 g/mol |

| CAS Number | 853313-84-5 |

Antimicrobial Activity

Several studies have indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of hexahydroquinoline have shown effectiveness against various bacterial strains. The presence of the furan and bromophenyl groups may enhance this activity through specific interactions with bacterial cell membranes or metabolic pathways.

Anticancer Potential

Research has suggested that hexahydroquinoline derivatives can induce apoptosis in cancer cells. The compound's structure allows it to interact with DNA and inhibit topoisomerases, enzymes critical for DNA replication. In vitro studies have demonstrated cytotoxic effects against several cancer cell lines, indicating a potential role as an anticancer agent.

Enzyme Inhibition

The compound's ability to inhibit certain enzymes has been explored. For example, it may act as an inhibitor of cyclooxygenase (COX) enzymes involved in inflammation and pain signaling pathways. This could position it as a candidate for the development of anti-inflammatory drugs.

The biological activity of the compound can be attributed to its interaction with various biological targets:

- DNA Interaction : The compound may intercalate into DNA strands, disrupting replication and transcription processes.

- Enzyme Modulation : It may modulate enzyme activity through competitive inhibition or allosteric mechanisms.

- Receptor Binding : Potential binding to G-protein coupled receptors (GPCRs) could lead to downstream signaling effects relevant in various physiological processes.

Study 1: Antimicrobial Efficacy

In a study published in Journal of Medicinal Chemistry, derivatives similar to the target compound were evaluated against Staphylococcus aureus and Escherichia coli. Results showed a minimum inhibitory concentration (MIC) as low as 10 µg/mL for some derivatives, suggesting promising antimicrobial potential.

Study 2: Anticancer Activity

A recent investigation assessed the cytotoxic effects of hexahydroquinoline derivatives on human breast cancer cells (MCF-7). The study reported an IC50 value of 15 µM for the compound under study, indicating significant antiproliferative effects compared to control treatments.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.